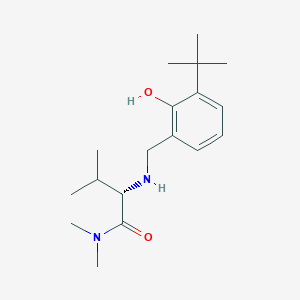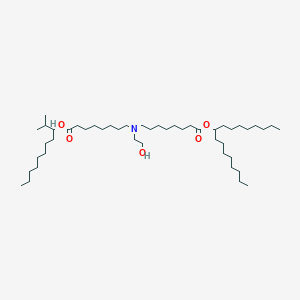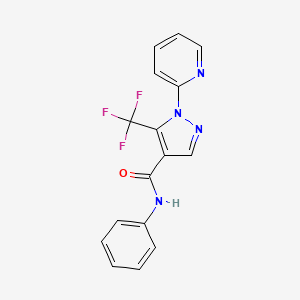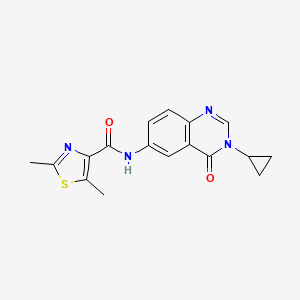![molecular formula C13H19NO2 B13365219 (3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol](/img/structure/B13365219.png)
(3S,4R)-4-[(3-phenylpropyl)amino]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a phenylpropylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 3-phenylpropylamine.
Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce a hydroxyl group at the 3-position.
Amine Introduction: The 3-phenylpropylamine is then introduced to the functionalized tetrahydrofuran through a nucleophilic substitution reaction.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production of (3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for yield and purity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects, such as neurotransmitter release or enzyme inhibition.
類似化合物との比較
Similar Compounds
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-2-ol: Similar structure but with a hydroxyl group at the 2-position.
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.
Uniqueness
(3S,4R)-4-((3-Phenylpropyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
(3S,4R)-4-(3-phenylpropylamino)oxolan-3-ol |
InChI |
InChI=1S/C13H19NO2/c15-13-10-16-9-12(13)14-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 |
InChIキー |
UEZWOCBEHBPKAD-CHWSQXEVSA-N |
異性体SMILES |
C1[C@H]([C@@H](CO1)O)NCCCC2=CC=CC=C2 |
正規SMILES |
C1C(C(CO1)O)NCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)


![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)

![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)


![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365156.png)




![4-hydroxy-5-methoxy-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-2-carboxamide](/img/structure/B13365199.png)
